

# independent validation of published GLPG2737 research findings

Author: BenchChem Technical Support Team. Date: December 2025



# Independent Validation of GLPG2737: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on **GLPG2737**, a novel CFTR modulator, with alternative therapeutic strategies. The information is compiled from peer-reviewed literature and clinical trial data to support independent validation and further research.

#### **Overview of GLPG2737**

**GLPG2737** is a small molecule that has been investigated for two primary therapeutic applications: as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector for the treatment of cystic fibrosis (CF) and as a CFTR inhibitor for autosomal dominant polycystic kidney disease (ADPKD).[1][2] In cystic fibrosis, **GLPG2737** functions as a Type 2 corrector, aiming to rescue the trafficking of the mutated CFTR protein to the cell surface.[2][3] For ADPKD, its inhibitory effect on the CFTR channel is hypothesized to reduce cyst growth.[1][4]

### **Performance Comparison in Cystic Fibrosis**

**GLPG2737** has been primarily evaluated in combination with other CFTR modulators, demonstrating a synergistic effect. Its performance as a single agent and in combination is compared with other established correctors below.



Table 1: In Vitro Efficacy of GLPG2737 in Rescuing

F508del-CFTR

| Compound/Co<br>mbination              | Assay                        | Efficacy Metric         | Value     | Source |
|---------------------------------------|------------------------------|-------------------------|-----------|--------|
| GLPG2737<br>(single agent)            | CSE-HRP                      | % of VX809 rescue       | 264%      | [5]    |
| CSE-MEM                               | % of VX809 rescue            | 197%                    | [5]       |        |
| F508del/F508del<br>HBE cells          | EC50 (with potentiator)      | 497 ± 189 nM            | [6]       | _      |
| GLPG2737 +<br>GLPG2222                | F508del/F508del<br>HBE cells | EC50 (with potentiator) | 18 ± 6 nM | [6]    |
| GLPG2737 + Potentiator + C1 Corrector | F508del CFTR<br>activity     | Fold increase           | 8-fold    | [3][7] |

HBE: Human Bronchial Epithelial; CSE-HRP/MEM: Cell Surface Expression assays.

Table 2: Clinical Efficacy of GLPG2737 in Cystic Fibrosis

(PELICAN Trial)

| Treatment<br>Group                                   | Primary<br>Outcome                                       | Result                        | p-value | Source |
|------------------------------------------------------|----------------------------------------------------------|-------------------------------|---------|--------|
| GLPG2737<br>(75mg BID) +<br>Lumacaftor/Ivaca<br>ftor | Change in sweat<br>chloride<br>concentration<br>(Day 28) | -19.6 mmol/L (vs.<br>placebo) | 0.0210  | [8]    |
| Placebo +<br>Lumacaftor/Ivaca<br>ftor                | Change in sweat chloride concentration (Day 28)          | -                             | -       | [8]    |



# Performance Comparison in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

In preclinical ADPKD models, **GLPG2737** has been compared with tolvaptan, the current standard of care.

Table 3: Preclinical Efficacy of GLPG2737 in ADPKD

Models

| Compound/Co<br>mbination         | Model                                           | Efficacy Metric                                 | Result         | Source         |
|----------------------------------|-------------------------------------------------|-------------------------------------------------|----------------|----------------|
| GLPG2737                         | mIMCD-3 cells                                   | IC50 (Chloride flux)                            | 2.41 μΜ        | [4][9][10]     |
| 3D cyst assay<br>(Pkd1 knockout) | IC50 (Cyst<br>growth)                           | 2.5 μΜ                                          | [4][9][10]     |                |
| Human ADPKD cells                | Forskolin-<br>induced cyst<br>growth inhibition | 40% (at 10 μM)                                  | [4][9][10][11] |                |
| Tolvaptan                        | Human ADPKD<br>cells                            | Forskolin-<br>induced cyst<br>growth inhibition | 29% (at 10 μM) | [4][9][10][11] |
| GLPG2737 +<br>Tolvaptan          | Human ADPKD<br>cells                            | Forskolin-<br>induced cyst<br>growth inhibition | 70%            | [4][9][10][11] |

mIMCD-3: mouse inner medullary collecting duct cells.

## Signaling Pathways and Experimental Workflows GLPG2737 Mechanism as a CFTR Corrector

The following diagram illustrates the proposed mechanism of action for **GLPG2737** as a CFTR corrector in combination with other modulators.





Click to download full resolution via product page

Proposed mechanism of synergistic CFTR correction by **GLPG2737**.

### **Experimental Workflow for In Vitro Corrector Assays**

The general workflow for evaluating the efficacy of CFTR correctors like **GLPG2737** in vitro is depicted below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. glpg.com [glpg.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]



- 7. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLPG2737 in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [independent validation of published GLPG2737 research findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384668#independent-validation-of-published-glpg2737-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com